![molecular formula C10H14IN3S B2948008 {[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide CAS No. 132944-55-9](/img/structure/B2948008.png)

{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

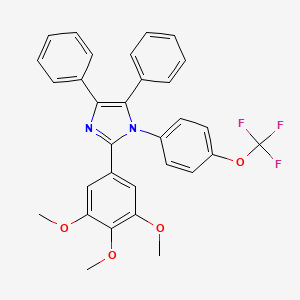

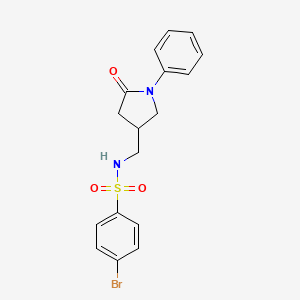

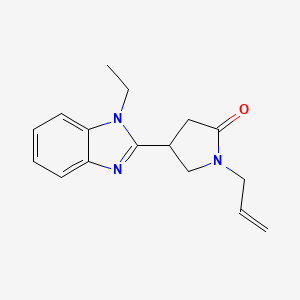

“{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide” is a complex organic compound. It contains an amine group, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .

Molecular Structure Analysis

The molecular structure of amines is generally pyramidal, with the nitrogen atom forming three sigma bonds with other atoms and carrying a lone pair of electrons . The structure of “this compound” would likely follow this general structure, with additional complexity due to the presence of the ethylsulfanyl and phenylmethylidene groups.Wissenschaftliche Forschungsanwendungen

Synthesis of New Classes of Aminosugars

Research by Ravindran et al. (2000) explores the diastereoselective addition of amines to vinyl sulfone modified carbohydrates, providing a methodology for the synthesis of new classes of aminosugars. This process involves compound reactions with primary and secondary amines, generating gluco- derivatives and introducing N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses in equatorial configurations (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Mercury Sensing in Water

Elizabeth M. Nolan and S. Lippard (2007) developed a red-emitting sensor for mercuric ion in water. Their research focused on the synthesis and photophysical properties of a sensor based on the seminaphthofluorescein chromophore, employing a thioether-rich metal-binding unit for Hg(II) detection. This sensor provided both turn-on and single-excitation dual-emission ratiometric Hg(II) detection in aqueous solution (Nolan & Lippard, 2007).

Electrochemical Oxidation of Primary Amine

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amine in ionic liquid media. They focused on the modification of electrode surfaces through the oxidation of amino compounds, providing insights into the formation of organic layers strongly attached to electrode surfaces. This study contributes to advancements in electrochemical processes and surface science (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Antimicrobial Activity of Amino Compounds

Research by S. Abdel‐Hafez (2003) involved the synthesis and antimicrobial activity analysis of new 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives. This study includes the preparation of various substituted thiazolo-pyrimidines and the testing of their antimicrobial activity, contributing to the development of new antimicrobial agents (Abdel‐Hafez, 2003).

Corrosion Inhibition in Mild Steel

Behpour et al. (2009) investigated Schiff bases as corrosion inhibitors in acid solutions. Their research on mild steel in HCl solutions with Schiff base compounds showed a significant decrease in corrosion rates. This study aids in understanding the mechanisms of corrosion inhibition and provides insights for industrial applications involving metal protection (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

Wirkmechanismus

Target of Action

Amine-functionalized compounds have been known to interact with various biological targets

Mode of Action

Amine-functionalized compounds often interact with their targets through hydrogen bonding and electrostatic interactions . The compound’s ethylsulfanyl and phenylmethylidene groups may also play a role in its interaction with targets.

Biochemical Pathways

Amine-functionalized compounds are known to play roles in various biochemical pathways, including those involving biogenic amines

Pharmacokinetics

The compound’s amine functionality may influence its absorption and distribution, while its ethylsulfanyl and phenylmethylidene groups may affect its metabolism and excretion .

Result of Action

Amine-functionalized compounds can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of “{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the environment

Eigenschaften

IUPAC Name |

ethyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S.HI/c1-2-14-10(11)13-12-8-9-6-4-3-5-7-9;/h3-8H,2H2,1H3,(H2,11,13);1H/b12-8+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGSXOZEVRCBJI-MXZHIVQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NN=CC1=CC=CC=C1)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS/C(=N/N=C/C1=CC=CC=C1)/N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)

![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)

![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)